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# Purification of MMAE-SMCC Conjugated Antibodies: Application Notes and Protocols

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Compound of Interest		
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This document provides detailed application notes and protocols for the purification of antibody-drug conjugates (ADCs) where Monomethyl Auristatin E (MMAE) is conjugated to a monoclonal antibody (mAb) via a succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. The purification of these complex biomolecules is critical to ensure a homogenous product with a defined drug-to-antibody ratio (DAR), high purity, and low aggregation, all of which are critical quality attributes that impact safety and efficacy.

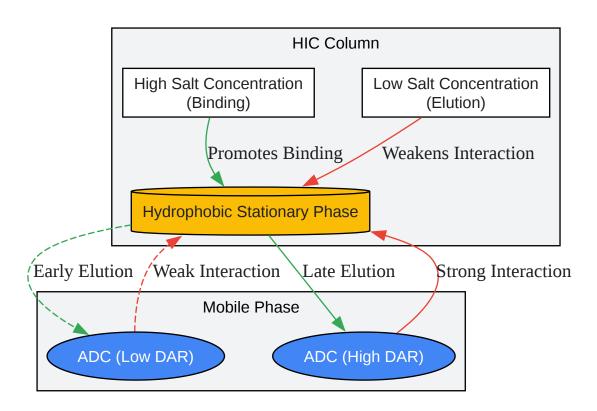
## Introduction to MMAE-SMCC ADC Purification

The conjugation of the hydrophobic MMAE payload to a mAb via the SMCC linker results in a heterogeneous mixture of ADC species with varying DARs (e.g., DAR 0, 2, 4, 6, 8 for cysteine-linked conjugates). Additionally, the conjugation process can induce aggregation and leave residual unconjugated payload and linker. Therefore, robust purification strategies are essential to isolate the desired ADC species and remove impurities. The primary chromatographic techniques employed for this purpose are Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

# Key Purification Technologies Hydrophobic Interaction Chromatography (HIC)



HIC is the gold standard for separating ADC species based on their DAR.[1] The principle of HIC relies on the differential hydrophobic interactions between the ADC molecules and the stationary phase.[2] A high salt concentration in the mobile phase enhances these interactions, leading to the binding of the ADC to the column. A decreasing salt gradient then elutes the ADC species in order of increasing hydrophobicity, with lower DAR species eluting before higher DAR species.[2]



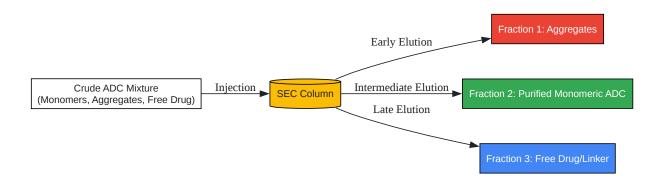
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Caption: Principle of Hydrophobic Interaction Chromatography for ADC Separation.

## **Size Exclusion Chromatography (SEC)**

SEC is primarily used to remove high molecular weight species (aggregates) and low molecular weight impurities (unconjugated payload/linker) from the ADC preparation.[3] The separation is based on the hydrodynamic volume of the molecules. Larger molecules, such as aggregates, are excluded from the pores of the stationary phase and elute first, while smaller molecules, like the monomeric ADC and unconjugated drug, penetrate the pores to varying degrees and elute later.





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Caption: SEC workflow for the removal of aggregates and small molecule impurities.

# Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful analytical technique for assessing the purity and determining the average DAR of **MMAE-SMCC** ADCs.[4] It is typically performed under denaturing conditions. For DAR analysis of cysteine-conjugated ADCs, the interchain disulfide bonds are often reduced, and the resulting light and heavy chains are separated based on their hydrophobicity. [4] The number of conjugated MMAE molecules increases the hydrophobicity of the chains, allowing for the resolution of different drug-loaded species.

# Experimental Protocols Protocol for HIC Purification of MMAE-SMCC ADCs

This protocol is a general guideline for the separation of ADC species with different DARs. Optimization will be required based on the specific antibody and conjugation characteristics.

#### Materials:

 HIC Column: Phenyl or Butyl functionalized resins are commonly used. (e.g., Toyopearl Phenyl-650S, TSKgel Butyl-NPR).[5][6]



- Mobile Phase A (Binding Buffer): 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH
   7.0.[6]
- Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0, optionally containing a low percentage of organic modifier like 20-25% isopropanol.[5][6]
- HPLC/FPLC System: A biocompatible system capable of running gradients.

#### Procedure:

- Column Equilibration: Equilibrate the HIC column with at least 5 column volumes (CVs) of Mobile Phase A.
- Sample Preparation: Dilute the crude ADC sample with Mobile Phase A to a final ammonium sulfate concentration that promotes binding (typically 1.0-1.5 M).
- Sample Loading: Load the prepared sample onto the equilibrated column.
- Elution: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 CVs.
- Fraction Collection: Collect fractions across the elution profile.
- Analysis: Analyze the collected fractions by SEC to assess aggregation and by RP-HPLC or mass spectrometry to determine the DAR of each fraction.
- Column Cleaning and Storage: Wash the column with water followed by a cleaning-in-place (CIP) solution (e.g., 0.5 M NaOH), and store in an appropriate buffer (e.g., 20% ethanol).

## **Protocol for SEC Analysis of ADC Aggregates**

This protocol provides a method for quantifying the percentage of aggregates in an ADC sample.

#### Materials:

SEC Column: e.g., TSKgel G3000SWxl or similar.[3]



- Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable physiological buffer.
- UHPLC/HPLC System: With a UV detector (280 nm).

#### Procedure:

- Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
- Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
- Injection: Inject a defined volume of the sample (e.g., 20 μL) onto the column.
- Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate.
- Data Analysis: Integrate the peaks corresponding to aggregates, monomer, and fragments.
   Calculate the percentage of each species based on the peak areas.

## Protocol for RP-HPLC DAR Analysis of Reduced MMAE-SMCC ADCs

This protocol is for the determination of the average DAR of a cysteine-linked **MMAE-SMCC** ADC.

#### Materials:

- RP-HPLC Column: e.g., Agilent AdvanceBio mAb RP C4 or similar.[4]
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[4]
- Mobile Phase B: 0.1% TFA in acetonitrile.[4]
- Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
- UHPLC System: With a UV detector (280 nm) and a column oven.



#### Procedure:

- Sample Reduction: Reduce the ADC sample (e.g., at 5 mg/mL) by adding DTT to a final concentration of 10 mM and incubating at 30°C for 60 minutes.[4]
- Column Equilibration: Equilibrate the RP-HPLC column at an elevated temperature (e.g., 80-90°C) with the initial gradient conditions.[4]
- Injection: Inject the reduced sample onto the column.
- Gradient Elution: Elute the light and heavy chains using a linear gradient of Mobile Phase B.
   A typical gradient might be from 25% to 50% B over 15-20 minutes.[4]
- Data Analysis: Identify and integrate the peaks corresponding to the naked light chain (L0), drug-conjugated light chain (L1), and the various drug-loaded heavy chain species (H0, H1, H2, H3). Calculate the average DAR based on the relative peak areas and the number of drugs per chain.

### **Data Presentation**

**HIC Purification of MMAE-SMCC ADCs** 

HIC Resin	Mobile Phase A	Mobile Phase B	Recovery	Purity (DAR 2)	Reference
Toyopearl Phenyl-650S	50 mM NaPO4, 2 M NaCl, pH 7.0	50 mM NaPO4, 20% IPA, pH 7.0	>60%	Not specified	[5]
TSKgel Butyl- NPR	25 mM NaPO4, 1.5 M (NH4)2SO4, pH 7.0	25 mM NaPO4, 25% IPA, pH 7.0	Not specified	Good separation of DAR species	[6]

## **SEC Analysis of ADC Aggregation**



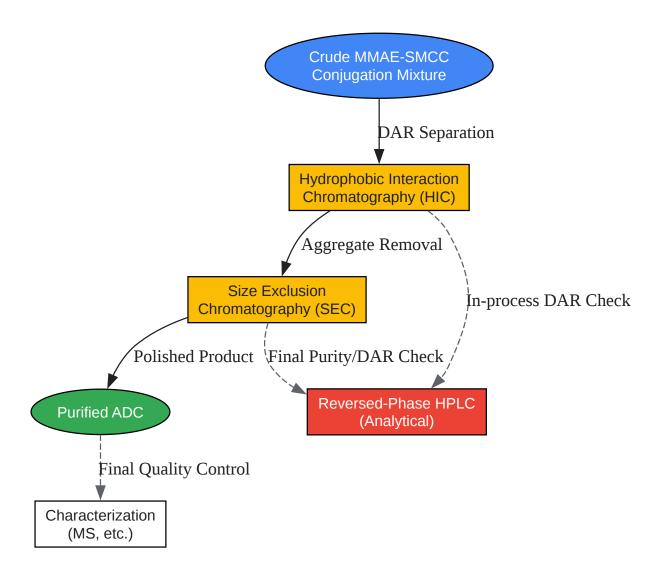
ADC Sample	Storage Condition	Monomer (%)	Aggregate (%)	Reference
Trastuzumab- MMAE (DAR=8)	2 days at 4°C	Moderately aggregated	Not specified	[7]
Trastuzumab- MMAE (DAR=8)	2 days at 40°C	<5%	>95%	[7]
Purified anti- MMAE mAb	Not specified	Nearly 100%	No peak observed	[8]
SMADC001 (MMAE-ADC)	Not specified	98.3%	Not specified	[9]

**RP-HPLC DAR Analysis** 

Column	Temperature	Gradient (ACN in 0.1% TFA)	Average DAR (Calculated)	Reference
Agilent AdvanceBio mAb RP C4	90°C	30-80% B in 6 min	Not specified	[4]
Not Specified	80°C	Not specified	3.7	[10]

# **Workflow and Logical Relationships**





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Caption: General workflow for the purification and analysis of **MMAE-SMCC** ADCs.

### Conclusion

The purification of **MMAE-SMCC** conjugated antibodies is a multi-step process that relies on the orthogonal separation principles of HIC, SEC, and RP-HPLC. Careful optimization of these chromatographic steps is crucial for obtaining a final product with the desired purity, homogeneity, and quality attributes necessary for therapeutic applications. The protocols and data presented here provide a foundation for developing robust and efficient purification strategies for this important class of biotherapeutics.



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